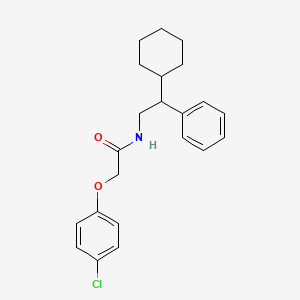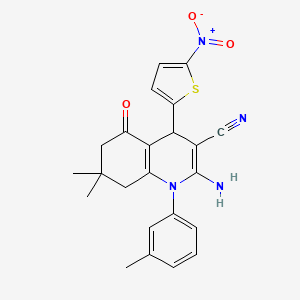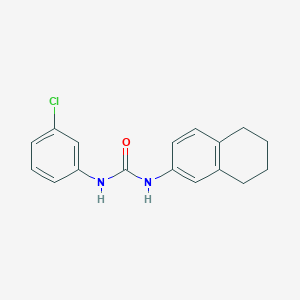
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide, also known as CR4056, is a novel compound that has been developed as a potential therapeutic agent for the treatment of chronic pain. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide is not fully understood, but it is believed to act on multiple targets in the pain pathway. The compound has been shown to inhibit the activity of enzymes that are involved in the synthesis of pro-inflammatory molecules, such as prostaglandins and leukotrienes. It also appears to modulate the activity of ion channels that are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide has also been shown to have other biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic pain. It also appears to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide is its potency and efficacy in reducing pain. It has also been shown to have a low risk of addiction and dependence, which is a major concern with opioid-based pain medications. However, one limitation of the compound is its relatively short half-life, which may require more frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide. One area of interest is the development of novel formulations or delivery methods that could improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the evaluation of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs or opioids. Finally, there is a need for further studies to elucidate the exact mechanism of action of the compound and to identify potential targets for future drug development.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. Preclinical studies have shown that the compound has a potent analgesic effect and is effective in reducing both inflammatory and neuropathic pain. The compound has also been shown to have a low risk of addiction and dependence, making it a promising alternative to opioid-based pain medications.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2/c23-19-11-13-20(14-12-19)26-16-22(25)24-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,21H,2,5-6,9-10,15-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFVLUEOMTHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327468.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-(4-chlorophenoxy)-N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)